

# Application Note: High-Resolution UPLC Analysis of Solifenacin Succinate and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of Solifenacin Succinate and its associated impurities using Ultra-Performance Liquid Chromatography (UPLC). The protocols outlined are designed to ensure high-resolution separation and accurate quantification, aligning with regulatory expectations for drug quality and stability assessment.

#### Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The manufacturing process and storage of Solifenacin Succinate can lead to the formation of various impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3][4] This application note describes a stability-indicating UPLC method capable of separating Solifenacin Succinate from its known process-related and degradation impurities.

The International Council for Harmonisation (ICH) guidelines Q3A(R2) provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[5][3][4][6][7] These guidelines establish thresholds for impurities that trigger the need for identification and toxicological qualification. This UPLC method is designed to meet and exceed the analytical requirements for impurity profiling as stipulated by the ICH.



# **Experimental Protocols Materials and Reagents**

- Solifenacin Succinate reference standard and impurity reference standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Water (Milli-Q or equivalent)

#### **Instrumentation and Chromatographic Conditions**

A UPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been optimized for the separation of Solifenacin Succinate and its impurities.

| Parameter            | Condition                                            |  |
|----------------------|------------------------------------------------------|--|
| Column               | Agilent Poroshell (3 x 100 mm, 2.7 μm) or equivalent |  |
| Mobile Phase A       | 10mM Ammonium Formate in water                       |  |
| Mobile Phase B       | Methanol:Acetonitrile (50:50, v/v)                   |  |
| Gradient Elution     | See Table 2 for the gradient program                 |  |
| Flow Rate            | 0.8 mL/min                                           |  |
| Column Temperature   | 35°C                                                 |  |
| Detection Wavelength | 220 nm                                               |  |
| Injection Volume     | 5 μL                                                 |  |
| Run Time             | 18 minutes                                           |  |



#### **Gradient Elution Program**

The use of a gradient elution is crucial for achieving optimal separation of all impurities with varying polarities within a reasonable timeframe.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |  |
|----------------|------------------|------------------|--|
| 0              | 95               | 5                |  |
| 2              | 95               | 5                |  |
| 10             | 20               | 80               |  |
| 15             | 20               | 80               |  |
| 16             | 95               | 5                |  |
| 18             | 95               | 5                |  |

#### **Preparation of Solutions**

Standard Stock Solution (Solifenacin Succinate): Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate reference standard in the mobile phase to obtain a final concentration of 100  $\mu$ g/mL.

Impurity Stock Solution: Prepare a stock solution containing a mixture of known Solifenacin Succinate impurities at a concentration of approximately 10 µg/mL each in the mobile phase.

Sample Solution: Accurately weigh and dissolve the drug substance or crushed tablets in the mobile phase to achieve a final concentration of 100  $\mu$ g/mL of Solifenacin Succinate. Sonicate for 15 minutes and filter through a 0.22  $\mu$ m syringe filter before injection.

## **Forced Degradation Studies**

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Solifenacin Succinate sample. These studies expose the drug substance to various stress conditions to induce the formation of potential degradation products.[8][9][10][11] [12]



Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C for 6 hours.[8][10] Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for 6 hours.[8][10] Oxidative Degradation: Treat the sample with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 1 hour.[8][11] Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 6 hours.[10] Photolytic Degradation: Expose the drug substance to UV light (1.2 million lux hours) and visible light (200 watt hours/m²).[10]

Following exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before UPLC analysis.

#### **Data Presentation and Quantitative Analysis**

The developed UPLC method should be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose. The validation should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13]

#### **System Suitability**

System suitability parameters should be established to ensure the chromatographic system is performing adequately.

| Parameter                                                   | Acceptance Criteria |
|-------------------------------------------------------------|---------------------|
| Tailing Factor (for Solifenacin peak)                       | ≤ 2.0               |
| Theoretical Plates (for Solifenacin peak)                   | ≥ 1500              |
| %RSD of peak area (n=6)                                     | ≤ 5.0               |
| Resolution between Solifenacin and closest eluting impurity | ≥ 1.5               |

#### **Quantitative Data Summary**

The following table summarizes the expected retention times and validation parameters for Solifenacin Succinate and its key impurities.



| Compound               | Retention<br>Time (min) | Relative<br>Retention<br>Time (RRT) | Linearity<br>(r²) | LOD<br>(µg/mL) | LOQ<br>(µg/mL) |
|------------------------|-------------------------|-------------------------------------|-------------------|----------------|----------------|
| Impurity A             | 3.2                     | 0.58                                | > 0.999           | 0.05           | 0.15           |
| Impurity B             | 4.5                     | 0.82                                | > 0.999           | 0.04           | 0.12           |
| Solifenacin<br>N-oxide | 5.1                     | 0.93                                | > 0.999           | 0.06           | 0.18           |
| Solifenacin            | 5.5                     | 1.00                                | > 0.999           | 1.75           | 5.82[8]        |
| Impurity C             | 6.8                     | 1.24                                | > 0.999           | 0.05           | 0.16           |
| Impurity K             | 8.2                     | 1.49                                | > 0.999           | 0.07           | 0.21           |

Note: The retention times and RRTs are approximate and may vary slightly depending on the specific UPLC system and column used. The LOD and LOQ for impurities are representative values based on typical method performance.

#### **Visualizations**

The following diagrams illustrate the logical workflow of the UPLC analysis and the classification of Solifenacin Succinate impurities.





Click to download full resolution via product page

Caption: UPLC analysis workflow for Solifenacin Succinate.





Click to download full resolution via product page

Caption: Classification of Solifenacin Succinate impurities.

#### Conclusion

The UPLC method described in this application note is a robust and reliable technique for the separation and quantification of Solifenacin Succinate and its impurities. The method is stability-indicating and can be effectively used for routine quality control analysis of bulk drug substance and finished pharmaceutical products, as well as for stability studies. The detailed protocol and data provided will assist researchers and drug development professionals in implementing this method in their laboratories.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ipionline.org [jpionline.org]
- 4. pharma.gally.ch [pharma.gally.ch]







- 5. ICH Q3A (R2) Impurities in new drug substances Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurities in drug substance (ich q3 a) | PPTX [slideshare.net]
- 7. ikev.org [ikev.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpr.com [ijrpr.com]
- 11. impactfactor.org [impactfactor.org]
- 12. rjptonline.org [rjptonline.org]
- 13. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]
- To cite this document: BenchChem. [Application Note: High-Resolution UPLC Analysis of Solifenacin Succinate and its Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050945#uplc-analysis-of-solifenacin-succinate-and-its-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com